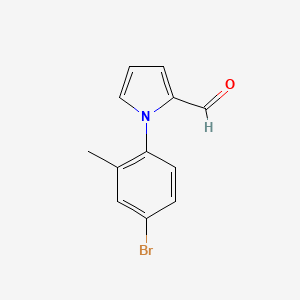

1-(4-bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

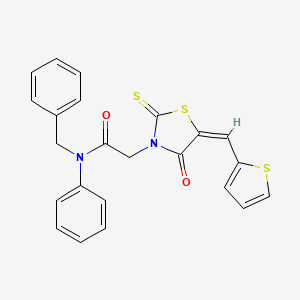

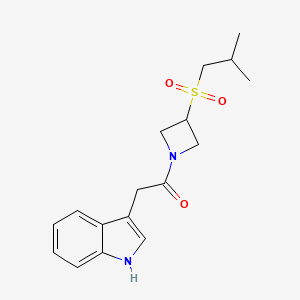

“1-(4-bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrrole ring attached to a bromo-methylphenyl group. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis

Pyrroles are involved in a variety of chemical reactions, particularly those that involve the formation or modification of the pyrrole ring. The bromo-methylphenyl group could also potentially participate in various reactions, particularly those involving halogen exchange or coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the presence of the bromo-methylphenyl group. Pyrroles generally have a high dipole moment and can participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Structural Characteristics and Synthesis

Molecular Structure and Interactions :

- The molecular structure of compounds similar to 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde exhibits a characteristic L-shaped structure with distinct planes and angles between different groups, which can influence its chemical interactions and stability. The crystal packing of these molecules is often stabilized by intermolecular hydrogen bonding, which could be essential for understanding the compound's behavior in various environments (Butcher et al., 2007).

Synthetic Methods :

- New synthetic methods provide easy access to various derivatives of pyrroles, including those related to this compound. These methods, involving electrophilic alpha,alpha-difluorination and subsequent dehydrofluorination, are significant for the development of novel compounds with potential applications in different fields of research (Surmont et al., 2009).

Intermediates for Chemical Transformations :

- Compounds structurally related to this compound can act as intermediates for further chemical transformations. The synthesis of these compounds involves reactions at room temperature or slightly elevated temperatures, indicating their potential utility in creating more complex molecules (Karousis et al., 2008).

Potential Applications and Properties

Materials Science :

- Derivatives of pyrrole-carbaldehydes have been used to create potential chiral components for liquid crystal materials, indicating the role these compounds can play in the development of new materials with specific optical properties (Babak et al., 2015).

Antimicrobial Activity :

- Schiff bases of chitosan, derived from heteroaryl pyrazole derivatives, exhibit antimicrobial activity against a range of bacteria and fungi. The antimicrobial activity is dependent on the type of the Schiff base moiety, highlighting the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020).

Single Molecule Magnets :

- The use of pyrrole-carbaldehyde derivatives in the coordination of paramagnetic transition metal ions has led to the creation of new compounds exhibiting single-molecule magnetic behavior. This signifies the potential of these compounds in the field of molecular magnetism and their applications in data storage or quantum computing (Giannopoulos et al., 2014).

Antitumor Activity :

- Some compounds structurally related to this compound have been found to possess antitumor activity, inhibiting the proliferation of tumor cells in vitro. This suggests the potential therapeutic applications of these compounds in cancer treatment (Jia et al., 2015).

Safety and Hazards

As with any chemical compound, handling “1-(4-bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could potentially include reactivity hazards, toxicity, and risks associated with the handling of brominated compounds .

Zukünftige Richtungen

The study and application of pyrrole derivatives is a rich field with many potential future directions. These could include the synthesis of new pyrrole derivatives, the study of their properties, and the exploration of their potential applications in areas such as medicinal chemistry, materials science, and more .

Eigenschaften

IUPAC Name |

1-(4-bromo-2-methylphenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-9-7-10(13)4-5-12(9)14-6-2-3-11(14)8-15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIXKCJTTCQZHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N2C=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2562022.png)

sulfamoyl}benzoic acid](/img/structure/B2562026.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-benzothiophene-4-carboxamide;hydrochloride](/img/structure/B2562030.png)

![2-[(3-Cyano-2-thienyl)amino]-2-oxoethyl 2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2562033.png)

![1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2562035.png)

![(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2562043.png)